molecular formula C15H15N3 B12934447 (S)-2-(5-Benzyl-4,5-dihydro-1H-imidazol-2-yl)pyridine

(S)-2-(5-Benzyl-4,5-dihydro-1H-imidazol-2-yl)pyridine

Cat. No.: B12934447
M. Wt: 237.30 g/mol
InChI Key: HQRRAOIIBBQIRK-ZDUSSCGKSA-N
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Description

(S)-2-(5-Benzyl-4,5-dihydro-1H-imidazol-2-yl)pyridine is a chiral compound that features a pyridine ring fused with an imidazole ring, which is further substituted with a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(5-Benzyl-4,5-dihydro-1H-imidazol-2-yl)pyridine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Substitution with Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl halides in the presence of a base.

    Formation of the Pyridine Ring: The pyridine ring is then constructed through cyclization reactions involving suitable precursors.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to increase yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(5-Benzyl-4,5-dihydro-1H-imidazol-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-2-(5-Benzyl-4,5-dihydro-1H-imidazol-2-yl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-(5-Benzyl-4,5-dihydro-1H-imidazol-2-yl)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Benzyl-4,5-dihydro-1H-imidazol-2-yl)pyridine: The non-chiral version of the compound.

    2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine: Lacks the benzyl group.

    2-(5-Benzyl-1H-imidazol-2-yl)pyridine: Lacks the dihydro component.

Uniqueness

(S)-2-(5-Benzyl-4,5-dihydro-1H-imidazol-2-yl)pyridine is unique due to its chiral nature and the presence of both the benzyl and dihydro components. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H15N3

Molecular Weight

237.30 g/mol

IUPAC Name

2-[(5S)-5-benzyl-4,5-dihydro-1H-imidazol-2-yl]pyridine

InChI

InChI=1S/C15H15N3/c1-2-6-12(7-3-1)10-13-11-17-15(18-13)14-8-4-5-9-16-14/h1-9,13H,10-11H2,(H,17,18)/t13-/m0/s1

InChI Key

HQRRAOIIBBQIRK-ZDUSSCGKSA-N

Isomeric SMILES

C1[C@@H](NC(=N1)C2=CC=CC=N2)CC3=CC=CC=C3

Canonical SMILES

C1C(NC(=N1)C2=CC=CC=N2)CC3=CC=CC=C3

Origin of Product

United States

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